2-Amino-3-nitrobenzoic acid

Physical Chemistry Pharmaceutical Development Pre-formulation

Ensure synthetic success with the correct regioisomer. This specific 2-Amino-3-nitrobenzoic acid (3-Nitroanthranilic acid) is essential for producing the 5-nitro-2-thioxoquinazolin-4-one scaffold and as Candesartan Impurity 9 reference standard. Using generic isomers leads to synthetic failure. Optimal for scaling high-yield Curtius rearrangements (~95%). Purchase to meet ANDA requirements or explore unique SAR.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 606-18-8
Cat. No. B026977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-nitrobenzoic acid
CAS606-18-8
Synonyms3-Nitroanthranilic Acid;  NSC 1162; 
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
InChIInChI=1S/C7H6N2O4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,8H2,(H,10,11)
InChIKeyJJPIVRWTAGQTPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-nitrobenzoic Acid (CAS 606-18-8) Procurement Guide: Core Identity and In-Class Positioning


2-Amino-3-nitrobenzoic acid (CAS 606-18-8), also known as 3-nitroanthranilic acid, is a nitro-substituted aminobenzoic acid derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol [1]. It is characterized by the ortho-relationship of an amino group (-NH₂) and a carboxylic acid group (-COOH) on a benzene ring, with a nitro group (-NO₂) positioned at the 3-position adjacent to the amino group. This specific substitution pattern dictates its distinct physicochemical properties and reactivity profile, which are central to its utility as a key intermediate in pharmaceutical synthesis (e.g., candesartan cilexetil) and as a research tool in structural biology [1][2].

2-Amino-3-nitrobenzoic Acid: Why Isomeric Analogs Cannot Be Interchanged


Although sharing a common molecular formula (C₇H₆N₂O₄) with its positional isomers (e.g., 2-amino-4-nitrobenzoic acid and 2-amino-5-nitrobenzoic acid), the specific 3-nitro substitution of 2-amino-3-nitrobenzoic acid creates a unique electronic and steric environment that governs its chemical behavior and biological interactions. Generic substitution with a different isomer is not feasible in any application requiring a defined reactivity, crystal packing, or biological target engagement. The following evidence demonstrates that these isomers exhibit distinct and quantifiable differences in acid-base properties (pKa), solid-state thermodynamics (melting point), molecular conformation (crystal structure planarity), and specific synthetic utility, all of which are critical for reproducible research and manufacturing [1].

Quantitative Evidence for 2-Amino-3-nitrobenzoic Acid Differentiation from Isomeric Analogs


Higher pKa Confers Different Acid-Base Behavior vs. 4-Nitro Isomer

2-Amino-3-nitrobenzoic acid is a weaker acid than its 4-nitro isomer. Its predicted acid dissociation constant (pKa) is 4.20±0.20, compared to a pKa of 3.92±0.13 for 2-amino-4-nitrobenzoic acid (4-nitroanthranilic acid) . This difference of 0.28 pKa units means that at a given pH, the 3-nitro compound is less ionized. This impacts solubility, partitioning (logD), and salt formation, all of which are critical for drug development and chemical processing .

Physical Chemistry Pharmaceutical Development Pre-formulation

Significantly Lower Melting Point vs. 4- and 5-Nitro Isomers

The solid-state thermal properties of the nitroanthranilic acid isomers are sharply differentiated by the position of the nitro group. 2-Amino-3-nitrobenzoic acid exhibits a melting point range of 207-211°C, which is substantially lower than that of 2-amino-4-nitrobenzoic acid (melts with decomposition at ~257°C) and 2-amino-5-nitrobenzoic acid (melts with decomposition at ~278°C) [1]. This lower melting point is a direct consequence of its unique crystal packing and hydrogen-bonding network . The >50°C difference from the 5-nitro isomer provides a robust, quantitative identifier for confirming identity and purity.

Process Chemistry Analytical Chemistry Quality Control

Unique Intramolecular Hydrogen Bond Drives Planar Conformation

The crystal structure of 2-Amino-3-nitrobenzoic acid reveals a highly planar molecular geometry, with a root-mean-square (r.m.s.) deviation of only 0.026 Å for all non-hydrogen atoms [1]. This planarity is stabilized by a strong intramolecular N—H⋯O hydrogen bond between the amino group and a nitro oxygen, which forms an S(6) ring motif [1]. In contrast, while the 5-nitro isomer also features an intramolecular S(6) ring, its overall crystal packing is dominated by inversion dimers linked by O—H⋯O hydrogen bonds (R₂²(8) motifs), leading to a different three-dimensional network [2]. The specific planar conformation of the 3-nitro compound is a key determinant of its binding mode in enzyme active sites, such as PhzF, as demonstrated by co-crystal structures [3].

Crystallography Structural Biology Computational Chemistry

Essential Starting Material for Candesartan Cilexetil Synthesis

2-Amino-3-nitrobenzoic acid is the designated and optimal starting material for the industrial synthesis of the antihypertensive drug candesartan cilexetil [1]. A specific process patent outlines an 8-step route originating from this compound, achieving a total yield of candesartan cilexetil [1]. Alternative routes using different isomers or substituted benzoic acids would necessitate a complete re-engineering of the synthetic pathway and would not benefit from the optimized, high-yielding esterification, N-alkylation, and cyclization steps that are enabled by the 1,2,3-substitution pattern of this specific acid [1][2]. This is not a class-level inference; the specific regiochemistry is a functional requirement for the patented process.

Pharmaceutical Synthesis API Manufacturing Process Development

Process Optimization Demonstrates High-Yield, Cost-Effective Production

A patented preparation method (CN103922948A) for 2-amino-3-nitrobenzoic acid using a Curtius rearrangement of 3-nitrophthalic acid has been shown to improve the product yield by more than 10% compared to existing processes [1]. This yield enhancement directly translates to a lower cost of goods for large-scale procurement. While no direct comparator data for other isomers is provided in this patent, the existence of an optimized, high-yielding route for this specific isomer underscores its industrial maturity and cost-advantage relative to less-developed analogs, for which such optimized routes may not exist or be publicly available.

Process Chemistry Scale-up Cost of Goods

Validated Binding Mode in PhzF Enzyme via X-ray Crystallography

A high-resolution X-ray co-crystal structure of the Pseudomonas fluorescens enzyme PhzF (a key target in phenazine biosynthesis) with 2-amino-3-nitrobenzoic acid has been solved and deposited in the Protein Data Bank (PDB ID: 9F92) [1]. This structure reveals the precise binding pose and interactions of the compound within the enzyme's active site. The study confirms that the carboxylic acid moiety is essential for binding, and the specific 3-nitro substitution pattern dictates the ligand's orientation and fit within the binding pocket [1]. This provides direct, atomic-level evidence of a specific biological interaction that cannot be replicated by the 4-nitro or 5-nitro isomers, whose altered geometries would disrupt this precise binding mode.

Structural Biology Enzyme Inhibition Pathoblocker Design

Validated Application Scenarios for 2-Amino-3-nitrobenzoic Acid Procurement


Synthesis of Candesartan Cilexetil and Related Sartan APIs

Procurement of 2-amino-3-nitrobenzoic acid is essential for any synthetic program targeting the angiotensin II receptor antagonist candesartan cilexetil. The compound serves as the foundational building block in a patented multi-step route . Researchers and manufacturers should source this compound at high purity (>97%) to ensure the fidelity of the subsequent esterification (to methyl 2-amino-3-nitrobenzoate) and other critical transformations. Use of any other nitroanthranilic acid isomer will result in a different, non-viable synthetic pathway [4].

X-ray Crystallography and Structure-Based Drug Design Targeting PhzF

2-Amino-3-nitrobenzoic acid is a structurally characterized ligand for the bacterial enzyme PhzF . Researchers studying this enzyme from *Pseudomonas aeruginosa* or *P. fluorescens* can confidently procure this compound as a validated tool for co-crystallization studies, competitive binding assays, or as a starting point for designing more potent PhzF inhibitors. The compound's rigid, planar conformation, stabilized by an intramolecular hydrogen bond, makes it an ideal fragment for structure-based lead optimization [4].

Development of Novel Heterocyclic Compounds via Condensation Reactions

The ortho-amino acid functionality of 2-amino-3-nitrobenzoic acid makes it a versatile precursor for synthesizing a wide range of nitrogen-containing heterocycles, including quinazolines and benzodiazepines . For procurement in medicinal chemistry labs, the compound's reliable solid-state properties (melting point 207-211°C) facilitate easy handling and accurate weighing. Its specific reactivity profile, distinct from the 4- and 5-nitro isomers, ensures predictable cyclization outcomes in condensation reactions.

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